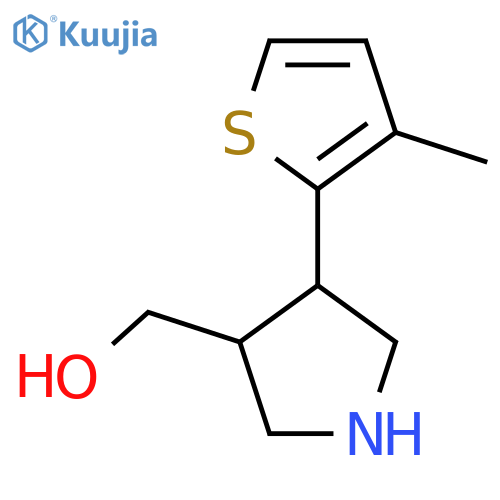Cas no 1936373-27-1 ((4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol)
4-(3-メチルチオフェン-2-イル)ピロリジン-3-イルメタノールは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピロリジン環とチオフェン環が結合した特異な構造を持ち、医薬品や機能性材料の開発において有用な骨格を提供します。特に、3位にヒドロキシメチル基を有するため、さらなる誘導体化が可能であり、多様な化学修飾の起点として優れた特性を示します。高い純度と安定性を備えており、精密有機合成や創薬研究における信頼性の高い試薬として活用されています。

1936373-27-1 structure
商品名:(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- F1907-1060
- 1936373-27-1
- AKOS026706664
- [4-(3-methylthiophen-2-yl)pyrrolidin-3-yl]methanol
- (4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
- 3-Pyrrolidinemethanol, 4-(3-methyl-2-thienyl)-
- (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol
-
- インチ: 1S/C10H15NOS/c1-7-2-3-13-10(7)9-5-11-4-8(9)6-12/h2-3,8-9,11-12H,4-6H2,1H3
- InChIKey: DXGASMSCPTVZSP-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(C)=C1C1CNCC1CO
計算された属性
- せいみつぶんしりょう: 197.08743528g/mol
- どういたいしつりょう: 197.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.138±0.06 g/cm3(Predicted)
- ふってん: 342.3±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.93±0.10(Predicted)
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-1060-0.25g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 0.25g |
$430.0 | 2023-09-07 | |
| Life Chemicals | F1907-1060-2.5g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 2.5g |
$954.0 | 2023-09-07 | |
| Life Chemicals | F1907-1060-5g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 5g |
$1431.0 | 2023-09-07 | |
| TRC | M241056-1g |
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 1g |
$ 680.00 | 2022-06-04 | ||
| Life Chemicals | F1907-1060-0.5g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 0.5g |
$453.0 | 2023-09-07 | |
| TRC | M241056-500mg |
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 500mg |
$ 455.00 | 2022-06-04 | ||
| TRC | M241056-100mg |
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 100mg |
$ 115.00 | 2022-06-04 | ||
| Life Chemicals | F1907-1060-1g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 1g |
$477.0 | 2023-09-07 | |
| Life Chemicals | F1907-1060-10g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 10g |
$2003.0 | 2023-09-07 |
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1936373-27-1 ((4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol) 関連製品
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
